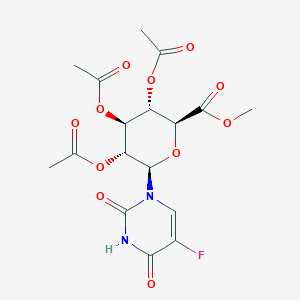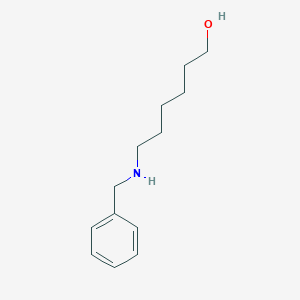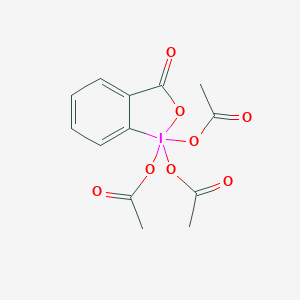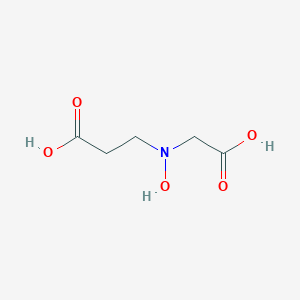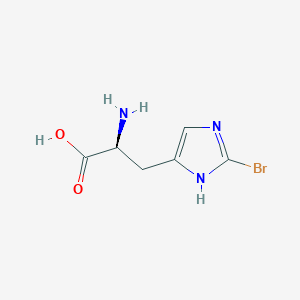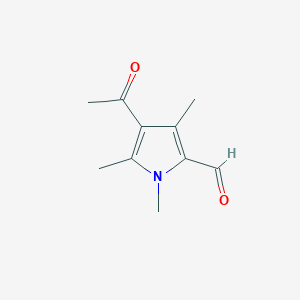
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ATPCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. ATPCA is a yellowish crystalline solid that has a characteristic odor and is soluble in organic solvents. This compound is widely used in the field of organic chemistry and biochemistry due to its various applications.
Mechanism Of Action
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a unique mechanism of action, which involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical And Physiological Effects
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, which makes it an ideal starting material for the synthesis of various organic compounds. However, one of the limitations is its cost, which can be a significant factor in large-scale experiments.
Future Directions
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential future directions in scientific research. One of the significant directions is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of compounds with potential therapeutic applications. Another potential direction is in the field of neuroscience, where it can be used to study the effects of acetylcholine on the brain. Overall, 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential applications in scientific research, and further studies are needed to explore its full potential.
Synthesis Methods
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized by various methods, including the reaction of 2,4-pentanedione with 2,3-dimethyl-1,3-butadiene in the presence of an acid catalyst. Another method involves the reaction of 2,4-pentanedione with 2-methyl-1,3-butadiene in the presence of a base catalyst. These methods yield 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde with high purity and yield.
Scientific Research Applications
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been used in various scientific research studies due to its unique properties. One of the significant applications of 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is in the field of organic chemistry, where it is used as a building block for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pyrrole-based compounds, which have potential applications in medicinal chemistry.
properties
CAS RN |
136558-78-6 |
|---|---|
Product Name |
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-acetyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-6-9(5-12)11(4)7(2)10(6)8(3)13/h5H,1-4H3 |
InChI Key |
ULXAFGPWMJREJR-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
synonyms |
1H-Pyrrole-2-carboxaldehyde,4-acetyl-1,3,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



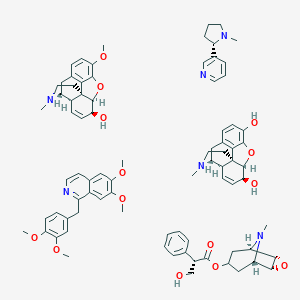
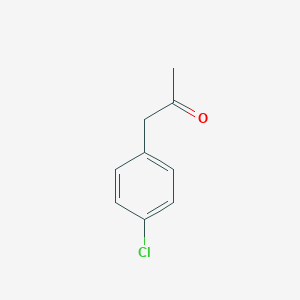
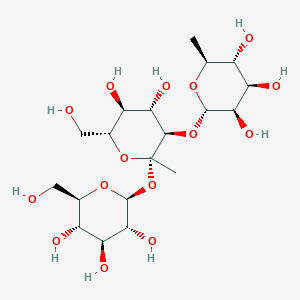
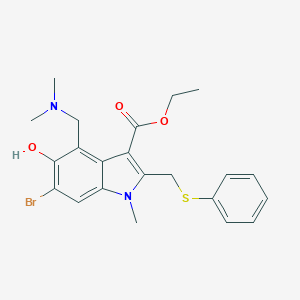
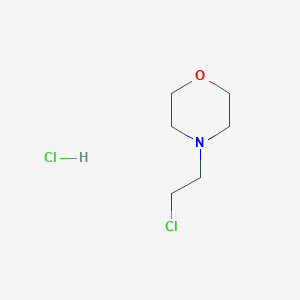
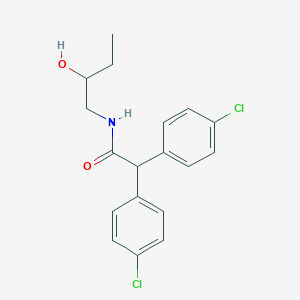
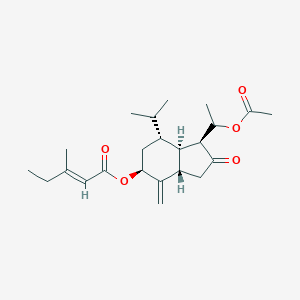
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
